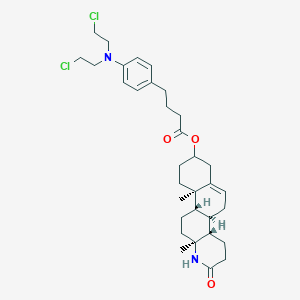

Hael-chlorambucil

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

107480-21-7 |

|---|---|

Molecular Formula |

C33H46Cl2N2O3 |

Molecular Weight |

589.6 g/mol |

IUPAC Name |

[(4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |

InChI |

InChI=1S/C33H46Cl2N2O3/c1-32-16-14-26(22-24(32)8-11-27-28(32)15-17-33(2)29(27)12-13-30(38)36-33)40-31(39)5-3-4-23-6-9-25(10-7-23)37(20-18-34)21-19-35/h6-10,26-29H,3-5,11-22H2,1-2H3,(H,36,38)/t26?,27-,28+,29+,32+,33+/m1/s1 |

InChI Key |

PBKHSKUCHZCYLT-AVMGXJNKSA-N |

SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl |

Isomeric SMILES |

C[C@]12CCC(CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl |

Synonyms |

3-hydroxy-13,17-seco-5-androsten-17-oic-13,17-lactam (4-(bis(2-chloroethyl)amino)phenyl)butyrate HAEL-chlorambucil |

Origin of Product |

United States |

Molecular Mechanisms of Action

DNA Alkylation and Adduct Formation

The cytotoxic activity of Hael-chlorambucil is directly linked to its ability to alkylate DNA, leading to the formation of various DNA adducts. wikipedia.orgdrugbank.com These adducts disrupt the normal structure and function of DNA, interfering with critical cellular processes like transcription and replication. drugbank.compatsnap.com This disruption ultimately leads to cell death. drugbank.com

The N7 position of guanine (B1146940) residues is the most nucleophilic site within DNA and represents the primary target for alkylation by nitrogen mustards like chlorambucil (B1668637). rsc.orgoup.comnih.gov The reaction occurs in the major groove of the DNA helix. oup.com The initial attack by the guanine N7 atom on the aziridinium (B1262131) ion results in the formation of a monofunctional adduct. researchgate.net This alkylation is the most frequent lesion caused by the drug and can lead to several downstream consequences, including destabilization of the guanine base and subsequent DNA strand breaks. drugbank.comoup.com

Alkylation of pyrimidine (B1678525) bases, specifically at the N3 position of 2'-deoxycytidine (B1670253) and thymidine (B127349), also occurs, albeit at a lower frequency compared to purine (B94841) alkylation. researchgate.netmdpi.com Studies have confirmed that the principal site of alkylation for these pyrimidine nucleosides is the N3 position. researchgate.net Thymidine is generally the least reactive of the pyrimidine nucleosides. While these are minor lesions, they add to the spectrum of DNA damage induced by the compound.

The first step in DNA damage is the formation of a monofunctional adduct, where one of the two chloroethyl arms of this compound covalently binds to a DNA base, most commonly the N7 of guanine. acs.orgresearchgate.net These single-base lesions can distort the DNA structure and, if not repaired, can lead to mutations or more severe forms of damage. wikipedia.orgoncohemakey.com While cytotoxic, monofunctional adducts are generally considered less lethal to the cell than the bifunctional cross-links that can subsequently form. oncohemakey.comcuni.cz Research using HPLC-ESI mass spectrometry on chlorambucil-treated DNA has shown that monofunctional alkylation at guanine is the predominant type of adduct found in trinucleotide fragments. acs.orgnih.gov

Table 1: Key DNA Adducts of Chlorambucil This table is based on the known reactivity of the parent compound, chlorambucil.

| Adduct Type | Primary Nucleophilic Site | Relative Frequency | Significance |

|---|---|---|---|

| Monofunctional Adduct | Guanine N7 | High | Initial lesion, precursor to cross-links, can cause mutations. acs.orgresearchgate.net |

| Monofunctional Adduct | Adenine (B156593) N7/N3 | Low to Moderate | Contributes to transcription termination. tandfonline.comrsc.orgnih.gov |

| Monofunctional Adduct | Cytosine N3 / Thymidine N3 | Low | Minor lesion contributing to overall DNA damage. researchgate.net |

| Bifunctional Adduct (Intrastrand) | Guanine N7 - Guanine N7 | Moderate | Causes significant helix distortion, blocks replication/transcription. acs.orgacs.org |

The presence of a second chloroethyl arm allows the monofunctional adduct to undergo a second alkylation reaction, forming a bifunctional adduct, or cross-link. drugbank.compatsnap.com These cross-links, which physically tether two different parts of the DNA, are significantly more cytotoxic than monofunctional adducts and are widely believed to be the primary lesions responsible for the anticancer activity of nitrogen mustards. oncohemakey.comnih.govaacrjournals.org

Intrastrand cross-links occur when the second reactive arm of this compound binds to another base on the same DNA strand. acs.orgnih.gov A common and significant intrastrand lesion is the cross-link formed between the N7 positions of two adjacent or closely spaced guanine residues (e.g., in 5'-GNC-3' sequences). acs.orgnih.gov These adducts create a major distortion in the DNA double helix, which poses a formidable block to the enzymes responsible for DNA replication and transcription, effectively halting these processes and leading to cell death. drugbank.comacs.org Studies analyzing DNA fragments have found that while monofunctional adducts are more common in smaller (trinucleotide) fragments, intrastrand cross-links are the predominant adducts detected in larger (tetranucleotide) fragments. acs.orgresearchgate.netnih.gov

Formation of Bifunctional DNA Adducts

Interstrand Cross-links

This compound, an aromatic derivative of nitrogen mustard, functions as a bifunctional alkylating agent. cancercareontario.cacancercareontario.ca Its mechanism involves the formation of a highly reactive ethylenimonium intermediate. cancercareontario.cacancercareontario.cabccancer.bc.ca This reactive molecule covalently binds to DNA, with a preference for the N7 position of guanine bases. acs.orgtaylorandfrancis.com Possessing two such reactive groups, a single molecule of this compound can react with two separate DNA bases.

This dual reactivity allows for the formation of various DNA adducts, the most cytotoxic of which are interstrand cross-links (ICLs). acs.org An ICL creates a covalent bond between the two opposing strands of the DNA double helix. cancercareontario.cacancercareontario.cachemicalbook.com This lesion is particularly detrimental because it physically prevents the separation of the DNA strands, a critical step for both DNA replication and RNA transcription. chemicalbook.comwikipedia.orgresearchgate.net The inability of the strands to unwind stalls the cellular machinery, leading to the inhibition of essential metabolic processes. acs.org

Research has demonstrated that this compound induces both interstrand and intrastrand cross-links (where the links are on the same strand). nih.gov Studies using oligonucleotides have shown that while monofunctional alkylation is common, cross-linked adducts become predominant in longer DNA sequences. nih.gov The formation of these highly toxic ICLs is a primary contributor to the compound's biological activity. acs.orgresearchgate.net

Interaction with DNA Supercoiling and Structure

The formation of covalent adducts and cross-links by this compound inherently alters the three-dimensional structure of DNA. chemicalbook.comwikipedia.org These structural modifications are fundamental to its mechanism of action. frontiersin.org While this compound itself may show limited reactivity with intact supercoiled plasmid DNA in certain cell-free assays, its derivatives and its activity within a cellular context lead to significant structural damage. nih.govresearchgate.net

Studies involving a conjugate of a polyamide and chlorambucil demonstrated potent, sequence-selective DNA damage. nih.gov This damage was visualized in assays using supercoiled plasmid DNA, where the supercoiled form (Form I) was converted into relaxed open-circular (Form II) and linear (Form III) forms, indicating single- and double-strand breaks, respectively. nih.gov The alkylation and cross-linking prevent the normal coiling and uncoiling of the DNA helix, thereby disrupting its topology and integrity.

Impact on DNA Metabolism

The structural damage inflicted upon DNA by this compound has profound consequences for various aspects of DNA metabolism.

Inhibition of DNA Replication

A primary consequence of this compound's interaction with DNA is the potent inhibition of DNA replication. cancercareontario.cacancercareontario.cachemicalbook.com The interstrand cross-links act as a physical blockade, preventing the helicase enzyme from unwinding the DNA, which is the initial step in replication. acs.orgwikipedia.org This stalling of the replication fork can lead to the accumulation of replication-associated DNA double-strand breaks, particularly in cells with compromised DNA repair pathways. embopress.org

Studies in HeLa cell lines have confirmed that this compound causes a dose-dependent inhibition of the rate of DNA synthesis by acting on the DNA template itself. nih.gov Cells treated with the compound exhibit a prolonged S phase (the DNA synthesis phase of the cell cycle), which is accompanied by a corresponding delay in mitosis. nih.gov

Disruption of DNA Synthesis

The inhibition of DNA replication directly translates to a broader disruption of DNA synthesis. This has been quantified in various experimental models. For instance, in studies on HeLa S3 cells, a three-day treatment with this compound reduced the incorporation of radiolabeled thymidine ([14C]thymidine) into newly synthesized DNA to just 15% of that seen in untreated control cells. nih.gov

This inhibition is not a result of direct interference with the polymerase enzymes but is an indirect consequence of the alkylation damage to the DNA template. frontiersin.orgnih.govnih.gov When cells in the G1 phase (before DNA synthesis) are exposed to the compound, they progress into the S phase but then exhibit a significantly reduced rate of DNA synthesis. nih.gov

| Research Finding | Cell Line | Reference |

| Caused a dose-dependent inhibition of the rate of DNA synthesis and a prolongation of the S phase. | HeLa | nih.gov |

| Reduced the incorporation of [14C]thymidine into DNA to 15% of control values after three days of treatment. | HeLa S3 | nih.gov |

| Inflicts replication-associated DNA double-strand breaks, leading to toxicity in BRCA1/2-deficient cells. | DLD1 | embopress.org |

| Inhibits DNA synthesis by modifying the structure of the nucleic acid substrate. | General | frontiersin.org |

Interference with RNA Transcription

In addition to halting DNA replication, the cross-linking of DNA strands by this compound also interferes with RNA transcription. cancercareontario.cacancercareontario.caresearchgate.net Similar to replication, transcription requires the local separation of the DNA strands so that one can be used as a template for synthesizing messenger RNA (mRNA). The presence of ICLs prevents this separation, thus blocking the transcription process. chemicalbook.comwikipedia.org

However, the effect on transcription may be context-dependent. Some research in HeLa S3 cells has indicated that over a three-day period, general transcription and the levels of specific histone mRNAs did not appear to be significantly affected, which contrasts with the more immediate effects of other DNA synthesis inhibitors. nih.gov This suggests that the inhibition of DNA replication might be a more acute and primary effect than the shutdown of global transcription.

Induction of Nucleotide Mispairing and Mutations

Beyond creating replication-blocking lesions, this compound can also induce mutations through several mechanisms. The attachment of alkyl groups to DNA bases can lead to the mispairing of nucleotides during subsequent rounds of DNA replication. wikipedia.orgrnceus.com For example, an alkylated guanine base may erroneously pair with thymine (B56734) instead of cytosine. nih.gov

| Type of DNA Damage/Alteration | Consequence | Reference(s) |

| Interstrand Cross-links | Blocks DNA replication and transcription. | cancercareontario.caacs.orgwikipedia.org |

| Intrastrand Cross-links | Distorts DNA helix. | nih.gov |

| Monofunctional Adducts | Can lead to nucleotide mispairing. | wikipedia.orgnih.gov |

| DNA Strand Breaks | Result from stalled replication forks. | acs.orgnih.gov |

| Nucleotide Mispairing | Leads to point mutations. | wikipedia.orgrnceus.comnih.gov |

| Large Deletions | A common mutation from bifunctional agents. | nih.gov |

Cellular Consequences of DNA Damage

The interaction of this compound with DNA sets off a series of cellular responses, primarily stemming from the damage inflicted upon the genetic material. The cell, in its attempt to manage this damage, undergoes significant changes in replication, cell cycle progression, and survival pathways.

Induction of DNA Double-Strand Breaks (DSBs)

This compound, a nitrogen mustard, possesses two electrophilic chloro-ethyl groups. taylorandfrancis.comacs.org One group reacts covalently with the N7 position of guanine or adenine bases in the DNA. taylorandfrancis.com Subsequently, the second group can react with another DNA base, forming highly toxic interstrand cross-links (ICLs). taylorandfrancis.comacs.org These ICLs are the most cytotoxic lesions, as they physically block the processes of transcription and replication by stalling the cellular machinery, which in turn leads to the formation of DNA double-strand breaks (DSBs). acs.orgnih.gov

The repair of these DSBs is a critical factor in cell survival. The Non-Homologous End-Joining (NHEJ) pathway is a primary mechanism for repairing these breaks. nih.govnih.gov A key component of this pathway is the DNA-dependent protein kinase (DNA-PK) complex. nih.govnih.gov Studies have shown that increased DNA-PK activity is associated with resistance to chlorambucil. nih.gov Conversely, inhibiting this repair mechanism can sensitize cells to the drug. For instance, the use of a specific DNA-PK inhibitor, NU7026, has been shown to synergistically increase the cytotoxic activity of chlorambucil in chronic lymphocytic leukemia (CLL) cells. nih.gov This inhibition leads to an accumulation of DSBs, visualized by the enhancement of phosphorylated histone H2AX (γH2AX), a marker for DSB sites. nih.gov

| Key Protein | Role in this compound Induced DSB Response | Effect of Inhibition |

| DNA-PK | A key kinase in the NHEJ pathway for repairing DSBs. nih.govnih.gov | Inhibition prevents DSB repair, increasing this compound's cytotoxicity. nih.gov |

| Histone H2AX | Becomes phosphorylated (γH2AX) at DSB sites, recruiting repair proteins. nih.gov | Enhanced levels indicate an increase in unrepaired DSBs. nih.gov |

In drug-sensitive cells, treatment with this compound initially increases the kinase activity of the DNA-PK catalytic subunit (DNA-PKcs), but this activity subsequently decreases, which is consistent with rising levels of DSBs that overwhelm the repair capacity. nih.govresearchgate.net

Replication Stress Induction

By forming ICLs, this compound acts as a direct impediment to DNA replication forks, a condition known as replication stress. acs.orgstanford.edu This stress is characterized by the stalling or collapse of replication forks, which can lead to the formation of DSBs and genomic instability. mdpi.com The inhibition of DNA synthesis is a primary and dose-dependent effect of the compound. nih.gov In experiments with HeLa S3 cells, the incorporation of [14C]thymidine into DNA was found to be reduced to just 15% of control levels after three days of treatment with chlorambucil. nih.gov

This disruption of DNA synthesis occurs without a corresponding inhibition of general RNA and protein synthesis in the initial hours of treatment. nih.gov The cell's response to this replication stress involves the activation of signaling pathways designed to coordinate DNA repair with cell cycle progression, primarily mediated by the ATR kinase. stanford.edu However, persistent replication stress can lead to irreversible cell cycle arrest or apoptosis. mdpi.com

Mitotic Delay

A significant consequence of the DNA damage and replication stress induced by this compound is a delay in cell division, specifically a mitotic delay. taylorandfrancis.comnih.gov This delay is dose-dependent and is directly linked to the disruption of the S phase, the period of DNA synthesis. nih.gov Cells treated with the compound exhibit a prolonged S phase, which is followed by a corresponding delay in entering mitosis. nih.gov

Furthermore, this compound can induce a G2/M phase arrest, preventing cells from proceeding through mitosis. nih.gov This arrest is a common cellular response to DNA damage, allowing time for repair before the segregation of chromosomes. Research indicates that DNA damage incurred during mitosis can trigger a spindle assembly checkpoint (SAC)-dependent delay, which is independent of the typical ATM-mediated DNA damage response. molbiolcell.org This delay is caused by misaligned chromosomes that ultimately fail to satisfy the checkpoint, leading to segregation errors. molbiolcell.org

Apoptosis Induction Pathways

When DNA damage is too severe to be repaired, cells can activate programmed cell death, or apoptosis. This compound-induced DSBs are a potent trigger for apoptosis, particularly in sensitive cells. nih.gov The primary route for this is the intrinsic, or mitochondrial, pathway. mdpi.comnih.gov

This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (like Bax and Bak) and anti-apoptotic members (like Bcl-2 itself). mdpi.comscielo.org Genotoxic stress leads to the activation of pro-apoptotic proteins, which cause mitochondrial outer membrane permeabilization (MOMP). nih.gov This allows the release of key signaling molecules from the mitochondria into the cytosol, most notably cytochrome c. mdpi.com

Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), forming a complex called the apoptosome. mdpi.com The apoptosome then activates initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell. mdpi.com In some cancer cells, resistance to apoptosis is achieved by overexpressing anti-apoptotic proteins like Bcl-2; suppressing these proteins can sensitize cells to DNA-damaging agents. oaepublish.com

Effects on Histone Gene Expression

This compound exerts specific effects on the synthesis of proteins integral to chromatin structure.

Further research on HEp-2 cancer cells confirmed a significant decrease in histone biosynthesis upon treatment with chlorambucil, while total protein synthesis remained largely unaffected. nih.gov Unlike other DNA synthesis inhibitors such as hydroxyurea, which selectively inhibit the synthesis of S-phase specific histone variants, this compound demonstrates a general inhibitory action across the entire complement of histone variants, including both S-phase and basal variants (e.g., H2A.1, H2A.2, H2A.Z, H3.3). nih.gov This indicates that its inhibitory effect on histone synthesis is not coupled to the S-phase in the typical manner of DNA synthesis inhibitors. nih.gov

| Feature | This compound | Hydroxyurea |

| Effect on Total Protein Synthesis | No significant decrease. nih.gov | No significant decrease. nih.gov |

| Effect on Histone Biosynthesis | Significant inhibition. nih.gov | Significant inhibition. nih.gov |

| Specificity for Histone Variants | General inhibition of all variants. nih.gov | Selective inhibition of S-phase variants. nih.gov |

Posttranscriptional and Posttranslational Interference

Research indicates that chlorambucil can interfere with histone gene expression at post-transcriptional or post-translational levels. nih.gov While the precise mechanisms of this interference are multifaceted, studies have shown that chlorambucil can significantly decrease histone biosynthesis without a corresponding decrease in total protein synthesis. nih.gov This suggests a targeted effect on the processes that occur after the transcription of histone genes into messenger RNA (mRNA) and the subsequent translation of that mRNA into histone proteins. nih.govnih.gov

One study observed that while chlorambucil treatment reduced the incorporation of labeled amino acids into histones, it did not affect the representation of histone mRNA sequences in various cellular compartments. nih.gov This finding supports the hypothesis that the interference occurs at a post-transcriptional or post-translational stage, rather than by inhibiting the transcription of the histone genes themselves. nih.gov

Cellular and Molecular Mechanisms of Resistance

DNA Repair Pathway Modulations

A primary avenue of resistance to chlorambucil (B1668637) involves the cell's enhanced ability to repair the DNA damage inflicted by the drug. Tumor cells can develop resistance by heightening the efficiency of their DNA repair pathways, particularly those that handle ICLs. nih.gov

The formation of DNA interstrand cross-links (ICLs) is the most cytotoxic lesion induced by chlorambucil. researchgate.netacs.org These ICLs covalently bind the two strands of the DNA double helix, physically obstructing essential cellular processes like replication and transcription. researchgate.netnih.gov Consequently, the upregulation of ICL repair mechanisms is a critical factor in the development of resistance to chlorambucil and other cross-linking agents. researchgate.netuni-konstanz.denih.gov Tumors with an enhanced capacity to repair ICLs can effectively remove these lethal lesions, diminishing the drug's efficacy and promoting cell survival. nih.gov This increased repair capacity has been reported as a major mechanism for resistance to alkylating agents in diseases like CLL. aacrjournals.org

Several specific DNA repair proteins and pathways are crucial determinants of cellular sensitivity to chlorambucil. Research has identified Ataxia Telangiectasia and Rad3-related (ATR) protein, Fanconi anemia group D2 protein (FANCD2), and the SNM1A nuclease as key players in the response to chlorambucil-induced DNA damage. embopress.orgresearchgate.netnih.gov

ATR: The ATR protein is essential for orchestrating the cellular response to replication stress, such as that caused by the stalled replication forks resulting from chlorambucil-induced ICLs. nih.gov ATR activation helps to stabilize these stalled forks. nih.gov

FANCD2: The Fanconi anemia (FA) pathway is central to the recognition and repair of ICLs. nih.gov ATR regulates the FA pathway by promoting the mono-ubiquitylation of FANCD2, a key step that allows for the recruitment of nucleases needed to "unhook" the cross-link. embopress.orgnih.gov Inactivation of FANCD2 has been shown to sensitize cells to chlorambucil, highlighting its role in repairing the drug's damage. nih.gov

SNM1A Nuclease: SNM1A is a nuclease implicated in ICL repair. embopress.orgnih.gov It is thought to be recruited to stalled replication forks to complete the ICL unhooking process after the initial incision is made. embopress.org The proper function of SNM1A is required for cell proliferation following treatment with chlorambucil, making it another determinant of sensitivity. embopress.orgnih.gov

The integrity of these pathways is therefore essential for mitigating the cytotoxic effects of chlorambucil. embopress.org

The efficiency and kinetics of repairing chlorambucil-induced DNA lesions can vary significantly between different human cell types. researchgate.netnih.gov Comparative analyses have revealed these differences, providing insight into potential cell-specific resistance mechanisms. researchgate.netuni-konstanz.denih.gov Studies monitoring the formation and removal of both mono-adducts and ICLs have shown that repair kinetics are not uniform across various cell lines and primary cells. researchgate.netnih.gov

For instance, a time-dependent repair of the two main mono-alkylated DNA adducts was observed in A2780 ovarian cancer cells, hTERT immortalized VH10 fibroblasts, and peripheral blood mononuclear cells (PBMCs). researchgate.netuni-konstanz.denih.gov In contrast, in U2OS osteosarcoma cells and hTERT immortalized podocytes, repair was only observed for one of the main adducts, N3-CLB-Ade. uni-konstanz.de With respect to the more cytotoxic ICLs, repair was seen in all tested cell systems except for PBMCs. researchgate.netuni-konstanz.denih.govuni-konstanz.de These findings underscore that the capacity to repair different types of chlorambucil-induced DNA damage is dependent on the specific cell system. researchgate.netuni-konstanz.denih.gov

| Cell System | Repair of Mono-adducts | Repair of Interstrand Cross-links (ICLs) |

|---|---|---|

| A2780 (Ovarian Cancer) | Time-dependent repair observed researchgate.netuni-konstanz.de | Repair observed researchgate.netuni-konstanz.de |

| VH10 (hTERT Fibroblasts) | Time-dependent repair observed researchgate.netuni-konstanz.de | Repair observed researchgate.netuni-konstanz.de |

| PBMCs (Peripheral Blood Mononuclear Cells) | Time-dependent repair observed researchgate.netuni-konstanz.de | Repair not observed researchgate.netuni-konstanz.deuni-konstanz.de |

| U2OS (Osteosarcoma) | Repair of only N3-CLB-Ade observed uni-konstanz.de | Repair observed uni-konstanz.de |

| hTERT Podocytes | Repair of only N3-CLB-Ade observed uni-konstanz.de | Repair observed uni-konstanz.de |

Role of Specific DNA Repair Enzymes and Pathways (e.g., ATR, FANCD2, SNM1A nuclease)

Drug Metabolism and Detoxification

Beyond DNA repair, another major mechanism of resistance to chlorambucil is its metabolic detoxification, which prevents the drug from reaching its DNA target. tandfonline.com This process is primarily mediated by the Glutathione (B108866) S-transferase family of enzymes. tandfonline.comnih.gov

Glutathione S-transferases (GSTs) are phase II detoxification enzymes that play a crucial role in protecting cells from a wide array of xenobiotics, including chemotherapeutic drugs. researchgate.netresearchgate.netnih.gov They catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to electrophilic compounds, such as chlorambucil. researchgate.netnih.govnih.gov This conjugation reaction renders the drug more water-soluble and facilitates its excretion from the cell, effectively neutralizing it. nih.govmdpi.com Elevated levels of GSH and increased GST activity are associated with chlorambucil resistance. tandfonline.commdpi.com An inverse relationship has been demonstrated between cellular GSH concentration and/or GST activity and the number of DNA cross-links formed by chlorambucil. mdpi.com Overexpression of GSTs is a recognized mechanism of multidrug resistance in tumor cells. nih.govmdpi.com

Among the various GST isoforms, the human GST alpha 1-1 (GSTA1-1) has been identified as an effective catalyst for the conjugation of chlorambucil with glutathione. researchgate.netatlasgeneticsoncology.org In the presence of GSH, chlorambucil acts as an efficient substrate for the GSTA1-1 enzyme. researchgate.netresearchgate.netnih.gov The enzyme facilitates the nucleophilic attack of glutathione on chlorambucil, leading to its detoxification. researchgate.netnih.gov Kinetic and structural analyses have provided a detailed understanding of this interaction. researchgate.netnih.gov The crystal structure of the GSTA1-1 enzyme in complex with the glutathione-chlorambucil conjugate has been solved, revealing that chlorambucil binds at the enzyme's hydrophobic substrate-binding site (H-site) after being attached to the thiol group of GSH. researchgate.netnih.gov Interestingly, in the absence of GSH, chlorambucil can act as an irreversible inhibitor of GSTA1-1 by alkylating a specific cysteine residue (Cys112) near the active site. researchgate.netnih.gov

| Interaction | Description | Significance |

|---|---|---|

| Chlorambucil + GSH + GSTA1-1 | Chlorambucil serves as an efficient substrate. GSTA1-1 catalyzes the conjugation of chlorambucil to glutathione (GSH). researchgate.netnih.gov | Detoxification of the drug, leading to cellular resistance. nih.govatlasgeneticsoncology.org |

| Chlorambucil + GSTA1-1 (no GSH) | Chlorambucil acts as an alkylating irreversible inhibitor of the enzyme. researchgate.netnih.gov | Inactivation of the detoxification enzyme, though this is less relevant in the GSH-rich intracellular environment. nih.gov |

Role of Glutathione S-Transferases (GSTs)

Kinetic and Structural Analysis of GST-Chlorambucil Interaction

The interaction between chlorambucil and Glutathione S-transferases (GSTs) is a critical factor in cellular detoxification and resistance. Kinetic and structural studies have elucidated the precise nature of this interaction, particularly with the human GSTA1-1 isoenzyme (hGSTA1-1).

In the presence of glutathione (GSH), chlorambucil acts as an efficient substrate for hGSTA1-1. plos.orgnih.gov The enzyme catalyzes the conjugation of chlorambucil to GSH, a reaction whose rate-limiting step is the release of the final product. plos.orgnih.gov Crystallographic analysis of the hGSTA1-1/chlorambucil-GSH complex, resolved at 2.1 Å, shows that the chlorambucil moiety is bound to the enzyme's H-site via the thiol group of GSH. plos.orgnih.gov In this position, the drug molecule is partially exposed to the solvent and forms specific, albeit limited, interactions with the enzyme. plos.orgnih.gov Molecular dynamics simulations further reveal that the chlorambucil portion of the conjugate is highly mobile. plos.orgnih.gov

Conversely, in the absence of GSH, chlorambucil behaves as an irreversible inhibitor of hGSTA1-1 by alkylating the enzyme. nih.govresearchgate.net Structural analysis suggests that the primary target for this alkylation is the Cys112 residue located at the entrance of the H-site. nih.gov This modification follows a biphasic saturation kinetic pattern and indicates a structural communication between the enzyme's subunits. nih.govresearchgate.net

Polymorphism of GSTs and Resistance

Genetic variations, or polymorphisms, within GST genes can significantly influence an individual's response to chlorambucil. nih.govpnas.org The Pi class GST isoenzyme, hGSTP1-1, is polymorphic in human populations, with key variations occurring at amino acid positions 104 (Isoleucine or Valine) and 113 (Alanine or Valine). nih.govgrantome.com

Research has demonstrated that these different allelic variants of hGSTP1-1 exhibit markedly different efficiencies in catalyzing the detoxification of chlorambucil through GSH conjugation. nih.gov This suggests that polymorphism in hGSTP1-1 may be a significant factor in tumor cell resistance to the drug. nih.gov For instance, the hGSTP1-1(I104, A113) isoform is substantially more effective at neutralizing chlorambucil compared to other variants. nih.govgrantome.com This differential catalytic activity implies that individuals with certain GST genotypes may have a predisposition to GST-mediated drug resistance. grantome.com

| hGSTP1-1 Allelic Variant | Relative Catalytic Efficiency toward Chlorambucil | Reference |

|---|---|---|

| hGSTP1-1(I104,A113) | Highest (~15-fold higher than V104,V113) | nih.gov |

| hGSTP1-1(I104,V113) | ~2.5-fold lower than I104,A113 | nih.gov |

| hGSTP1-1(V104,A113) | ~7.5-fold lower than I104,A113 | nih.gov |

| hGSTP1-1(V104,V113) | Lowest | nih.gov |

Elevated Glutathione (GSH) Levels

Increased intracellular concentrations of glutathione (GSH) represent a major mechanism of resistance to chlorambucil. nih.govnih.gov GSH is a key molecule in cellular detoxification, and its conjugation to chlorambucil, a reaction often catalyzed by GSTs, neutralizes the drug's alkylating activity. pharmafeatures.comnih.gov

Studies have identified significantly elevated GSH levels in chlorambucil-resistant cell lines. For example, a mouse fibroblast cell line developed to be over 10-fold resistant to chlorambucil showed a 7- to 10-fold increase in cellular GSH content compared to the parent cell line. nih.gov The combination of increased GSH levels and heightened GST activity appears to be a powerful driver of resistance. nih.govnih.gov Depleting cellular GSH has been shown to significantly enhance the toxicity of chlorambucil in resistant cells, and the resistance can be almost completely overcome by simultaneously depleting GSH and inhibiting GST activity. nih.gov However, some studies in chronic lymphocytic leukemia (CLL) cells have yielded conflicting data regarding the correlation between GSH/GST levels and clinical resistance, suggesting that while important, this detoxification system may not be the sole or predominant mechanism in all cases. aacrjournals.orgnih.gov

Increased Drug Efflux Mechanisms

Enhanced drug efflux, a process where cancer cells actively pump therapeutic agents out of the cell, is a well-established mechanism of multidrug resistance (MDR). patsnap.comsmj.org.sa This process is primarily mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). smj.org.sa By reducing the intracellular concentration of the drug, these pumps prevent it from reaching its target and exerting its cytotoxic effect. smj.org.sa

In the context of chlorambucil, efflux pumps can contribute to resistance by expelling the drug itself or its detoxified conjugate. The combined expression of GSTA1-1 and multidrug resistance proteins like MRP1 and MRP2 has been shown to confer resistance to chlorambucil. plos.org In this scenario, GSTA1-1 catalyzes the formation of the chlorambucil-GSH conjugate, which is then actively transported out of the cell by MRP proteins. plos.orgnih.gov Targeting these efflux pumps is a recognized strategy to overcome resistance, and peptide-chlorambucil conjugates have been developed that can temporarily inhibit P-gp efflux activity. acs.org

Apoptotic Pathway Dysregulation and Resistance

Chlorambucil primarily exerts its anticancer effect by inducing apoptosis, or programmed cell death. nih.gov Consequently, dysregulation of the pathways that control apoptosis is a central mechanism of resistance.

Alterations in Genes Controlling Apoptosis (e.g., p53, mdm-2, bcl-2, bax)

Alterations in the genes that govern the apoptotic process can render cancer cells resistant to chlorambucil. nih.govsigmaaldrich.com Key players in this pathway include the tumor suppressor p53, its negative regulator MDM-2, and members of the Bcl-2 family of proteins.

p53: The p53 protein is a critical mediator of the apoptotic response to DNA damage. Loss of wild-type p53 function, through mutation or deletion, occurs in 10-15% of CLL patients and is strongly correlated with poor clinical response and innate resistance to chlorambucil. nih.govaacrjournals.org

mdm-2: The MDM-2 protein binds to and inactivates p53, targeting it for degradation. mdpi.com While chlorambucil can induce an increase in both p53 and Mdm-2, the level of Mdm-2 mRNA has not been found to be a useful predictor of drug sensitivity. nih.gov

bcl-2 family (bcl-2, bax): The Bcl-2 family of proteins includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). aacrjournals.org The ratio of these proteins (e.g., Bcl-2:Bax) is a critical determinant of a cell's susceptibility to apoptosis. aacrjournals.org While elevated levels of Bcl-2 are characteristic of CLL cells, studies have produced conflicting results on whether the levels of Bcl-2 and Bax, or their ratio, are major determinants of chlorambucil sensitivity. nih.govaacrjournals.org Some reports indicate a correlation between a higher Bcl-2:Bax ratio and resistance, while others have found no such link, particularly in cases of acquired resistance. aacrjournals.org

| Gene/Protein | Function in Apoptosis | Role in Chlorambucil Resistance | Reference |

|---|---|---|---|

| p53 | Tumor suppressor; induces apoptosis in response to DNA damage. | Loss of function via mutation/deletion strongly correlates with innate resistance. | nih.govaacrjournals.org |

| mdm-2 | Negative regulator of p53; promotes p53 degradation. | Levels not found to be a useful predictor of sensitivity. | nih.gov |

| bcl-2 | Anti-apoptotic; inhibits programmed cell death. | Role is debated; some studies link high expression to resistance, others find no correlation. | nih.govaacrjournals.org |

| bax | Pro-apoptotic; promotes programmed cell death. | The Bcl-2:Bax ratio is important, but its predictive value for chlorambucil resistance is unclear. | nih.govaacrjournals.org |

p53-Dependent and Independent Cell Death Pathways

Chlorambucil can trigger cell death through pathways that are both dependent on and independent of p53. nih.gov

In cells with functional p53, chlorambucil-induced DNA damage leads to the stabilization and activation of p53, which in turn transcriptionally activates pro-apoptotic target genes, leading to cell death. nih.govashpublications.org However, chlorambucil can also induce apoptosis in cells that lack functional p53, particularly at higher concentrations, indicating the existence of p53-independent cell death mechanisms. nih.gov

Recent research has uncovered a non-transcriptional mechanism for p53-mediated apoptosis that may be particularly relevant to chlorambucil's action. Studies in CLL cells have shown that a significant fraction of p53 induced by chlorambucil translocates to the mitochondria. ashpublications.orgnih.gov At the mitochondria, p53 can directly bind to anti-apoptotic proteins like Bcl-2, thereby neutralizing their protective function and directly initiating the apoptotic cascade. ashpublications.orgnih.gov This suggests that the direct interaction of p53 with mitochondrial proteins is a major route for apoptosis induction in these cells, operating independently of its role as a transcription factor. ashpublications.orgnih.gov

Tumor Microenvironment Influences on Resistance

The tumor microenvironment (TME) plays a pivotal role in modulating the response to chemotherapy, including Hael-chlorambucil. The TME is a complex ecosystem comprising various non-cancerous cells, extracellular matrix components, and soluble factors that can foster drug resistance.

Interactions between cancer cells and the surrounding stromal cells, such as follicular dendritic cell-like stromal cells and mesenchymal stroma cells (MSCs), can promote therapeutic resistance. ashpublications.org These stromal cells can be reprogrammed by cancer cells through extracellular vesicles and the activation of inflammatory pathways, leading to the upregulation of anti-apoptotic proteins like BCL-family members and immune checkpoint molecules such as PD-L1 in the cancer cells. ashpublications.org This protective signaling from the TME can shield cancer cells from the cytotoxic effects of this compound.

Furthermore, the physical and chemical characteristics of the TME, such as low pH, hypoxia, and altered extracellular matrix composition, can create barriers to drug delivery and promote a more aggressive and resistant cancer cell phenotype. ucl.ac.uk For instance, the acidic environment within tumors can influence the effectiveness of certain drugs, and hypoxia can select for cells with a higher resistance to apoptosis. ucl.ac.uknih.gov The recruitment of specific immune cells like regulatory T cells (Tregs) and tumor-associated macrophages (TAMs) can also establish an immunosuppressive microenvironment, further contributing to therapy failure. mdpi.com

Intrinsic and Acquired Resistance Phenotypes

Resistance to this compound can be categorized as either intrinsic or acquired. Intrinsic resistance is a pre-existing characteristic of cancer cells, rendering them inherently non-responsive to the drug even before treatment initiation. frontiersin.orgnih.gov In contrast, acquired resistance develops in initially sensitive cancer cells following exposure to the drug. frontiersin.orgnih.gov

Pleiotropic drug resistance, also known as multidrug resistance (MDR), is a phenomenon where cancer cells develop resistance to a broad spectrum of structurally and functionally unrelated chemotherapeutic agents, including this compound. researchgate.netencyclopedia.pub A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters. researchgate.netmdpi.com These transmembrane proteins function as efflux pumps, actively removing cytotoxic drugs from the cancer cell, thereby reducing their intracellular concentration and diminishing their therapeutic effect. researchgate.netmdpi.com One of the most well-characterized ABC transporters is P-glycoprotein (P-gp), encoded by the ABCB1 gene. researchgate.netnih.gov

Studies in chronic lymphocytic leukemia (CLL) have shown that prior treatment with agents like cyclophosphamide (B585) can induce greater resistance to anthracyclines than to other alkylating agents, while treatment with anthracyclines can lead to significant resistance to chlorambucil, cisplatin (B142131), and carboplatin. nih.govashpublications.org This suggests a complex interplay of resistance mechanisms that extend beyond the initial therapeutic agent.

Due to its mechanism of action as an alkylating agent, resistance to this compound often leads to cross-resistance with other drugs in the same class. doctorlib.orgfda.gov This is because the cellular alterations that confer resistance to one alkylating agent, such as enhanced DNA repair capabilities or increased drug efflux, can often neutralize the effects of other alkylating agents as well. doctorlib.orgnih.gov For example, nitrosoureas exhibit partial cross-resistance with other alkylating agents. doctorlib.org

Cross-resistance is not limited to alkylating agents. Cells that become resistant to this compound may also show reduced sensitivity to other classes of chemotherapeutics with different mechanisms of action. This can be a consequence of the broad-spectrum nature of some resistance mechanisms, such as the overexpression of ABC transporters in pleiotropic drug resistance. researchgate.netacs.org

In a counterintuitive phenomenon known as collateral sensitivity, the development of resistance to one drug can render cancer cells more susceptible to another agent. nih.govacs.org This presents a potential therapeutic strategy to exploit the vulnerabilities created by the evolution of drug resistance.

For instance, an ex vivo study on CLL cells demonstrated that treatment with chlorambucil induced a significant (10-fold) sensitivity to steroids. nih.govashpublications.org This suggests that after a course of this compound, a subsequent treatment with corticosteroids could be particularly effective. While the precise mechanisms underlying many instances of collateral sensitivity are still under investigation, they may involve the alteration of cellular pathways that, while protecting against one drug, create a new dependency or vulnerability that can be targeted by another. nih.govacs.org Research has also shown that resistance to paclitaxel (B517696) can lead to collateral sensitivity to verapamil. nih.gov

Cross-Resistance to Other Alkylating Agents and Chemotherapeutics

Molecular Markers and Predictors of Resistance

Identifying molecular markers that can predict resistance to this compound is crucial for personalizing treatment and improving patient outcomes. Several genetic and molecular alterations have been associated with resistance to chlorambucil-based therapies.

In CLL, a number of prognostic markers have been identified that can predict the course of the disease and response to treatment. These include:

Genomic Aberrations: Deletions in chromosome 17p (del(17p)), which often involves the TP53 gene, and mutations in TP53 are strongly associated with a poor prognosis and resistance to chemoimmunotherapy, including chlorambucil-based regimens. scispace.com Deletion 11q is another adverse prognostic factor. nih.gov

IGHV Mutation Status: Unmutated immunoglobulin heavy chain variable region (IGHV) genes are a well-established marker of a more aggressive disease course and poorer response to chemotherapy compared to mutated IGHV genes. nih.gov

Serum Markers: Elevated levels of serum markers such as β2-microglobulin and thymidine (B127349) kinase have been linked to a worse prognosis.

Gene Expression: Higher expression of the drug efflux pump gene ABCB1 (MDR1) has been observed in patients with detectable minimal residual disease (MRD) after treatment, indicating its role in resistance. nih.gov Conversely, higher expression of the pro-apoptotic gene BCL2L11 (BIM) is associated with deeper responses. nih.gov

Recent research has also highlighted the importance of DNA repair pathways in conferring resistance to alkylating agents like chlorambucil. nih.gov Enhanced DNA repair capacity allows cancer cells to more efficiently mend the DNA damage induced by the drug, thereby evading cell death. nih.gov Specifically, proteins involved in homologous recombination, such as those from the Fanconi anemia (FANCD2) pathway, and the nuclease SNM1A, have been identified as determinants of sensitivity to chlorambucil. embopress.orgembopress.org Furthermore, studies have shown that tumors with deficiencies in the BRCA1 or BRCA2 genes, which are critical for DNA double-strand break repair, are particularly sensitive to chlorambucil. embopress.orgembopress.org This suggests that the status of these DNA repair genes could be a valuable predictive marker for this compound efficacy.

The table below summarizes key molecular markers and their association with this compound resistance.

| Marker Category | Specific Marker | Association with Resistance |

| Genomic Aberrations | del(17p) / TP53 mutation | Increased resistance. scispace.com |

| del(11q) | Increased resistance. nih.gov | |

| Unmutated IGHV | Increased resistance. nih.gov | |

| Gene Expression | High ABCB1 (MDR1) | Increased resistance. nih.gov |

| Low BCL2L11 (BIM) | Increased resistance. nih.gov | |

| DNA Repair Pathways | Proficient DNA Repair (e.g., functional FANCD2, SNM1A) | Increased resistance. embopress.orgembopress.org |

| BRCA1/2 deficiency | Increased sensitivity. embopress.orgembopress.org | |

| Serum Markers | High β2-microglobulin | Associated with poor prognosis. |

| High Thymidine Kinase | Associated with poor prognosis. |

Development and Evaluation of Chlorambucil Derivatives and Prodrugs

Strategies for Enhanced Therapeutic Efficacy and Selectivity

Chlorambucil (B1668637), an alkylating agent used in the treatment of various cancers, has limitations such as low bioavailability and poor selectivity, which can lead to systemic toxicity. nih.govmdpi.com To address these challenges, researchers have explored various strategies to improve its therapeutic index. These strategies primarily focus on developing derivatives and prodrugs that can be selectively delivered to cancer cells, thereby enhancing their efficacy while minimizing harm to healthy tissues. mdpi.com

Targeted Delivery Approaches

Targeted delivery systems are designed to increase the concentration of a drug at the site of action. For chlorambucil, this involves utilizing nanocarriers or conjugating it with molecules that are preferentially taken up by cancer cells.

Mesoporous silica (B1680970) nanoparticles (MSNs) have emerged as a promising platform for drug delivery due to their high surface area, tunable pore size, and biocompatibility. Researchers have investigated the use of aminosilane-modified MSNs to load and deliver chlorambucil. These nanoparticles can be functionalized to target cancer cells and are designed to release the drug in a controlled manner, often in response to the specific microenvironment of the tumor. Studies have shown that chlorambucil-loaded MSNs can effectively induce apoptosis in cancer cells.

Research Findings: Mesoporous Silica Nanoparticle Conjugates

| Nanoparticle System | Target Cells/Model | Key Findings |

| Aminosilane-modified MSNs | Cancer cell lines | Controlled release of chlorambucil, induction of apoptosis. |

Albumin, a natural protein in the blood, is known to accumulate in tumors through the enhanced permeability and retention (EPR) effect and by binding to albumin receptors that are often overexpressed on cancer cells. This makes albumin an attractive carrier for anticancer drugs. Chlorambucil can be encapsulated within albumin nanoparticles, which can then passively or actively target tumor tissues. This approach aims to increase the drug's concentration at the tumor site and reduce its exposure to healthy tissues. Researchers have also explored coating biodegradable polymeric nanoparticles with anti-CD20 antibodies to target B-cell malignancies like chronic lymphocytic leukemia (CLL). researchgate.net

Research Findings: Albumin and Polymeric Nanoparticles

| Nanoparticle System | Target Cells/Model | Key Findings |

| Albumin Nanoparticles | Various tumor models | Potential for increased tumor accumulation via EPR effect and receptor binding. |

| Anti-CD20 coated polymeric nanoparticles | MEC1 cells (CLL model) and primary CLL cells | Enhanced binding and internalization into target cells. researchgate.net |

Cancer cells often exhibit a higher rate of glycolysis compared to normal cells and, consequently, have an increased uptake of glucose. This metabolic feature is exploited by conjugating chlorambucil with glucose analogs, such as 2-fluoro-2-deoxyglucose (FDG). nih.gov The rationale is that cancer cells will preferentially take up the sugar-drug conjugate through overexpressed glucose transporters (GLUTs). nih.gov Studies have reported the synthesis of numerous chlorambucil glycoconjugates and have shown that some of these compounds exhibit significantly improved cytotoxicity against various human tumor cell lines in vitro compared to free chlorambucil. nih.gov

Research Findings: Sugar-Conjugated Chlorambucil

| Conjugate | Target Cells/Model | Key Findings |

| Chlorambucil-FDG conjugates | Human normal and tumor cell lines | Significant improvement in in-vitro cytotoxicity of peracetylated glucoconjugates compared to free chlorambucil. nih.gov |

Ether lipids are a class of lipids that can be incorporated into cell membranes and have been investigated as carriers for anticancer drugs. By creating an ester linkage between chlorambucil and an ether lipid, a lipophilic prodrug is formed. This modification can enhance the drug's ability to cross cell membranes. These ether lipid prodrugs can also be incorporated into liposomal formulations. Liposomes are microscopic vesicles that can encapsulate drugs and deliver them to specific tissues. This dual approach of creating a prodrug and then encapsulating it in a liposome (B1194612) can improve the pharmacokinetic profile and therapeutic efficacy of chlorambucil.

Research Findings: Ether Lipid Prodrugs and Liposomal Formulations

| Delivery System | Target Cells/Model | Key Findings |

| Ether lipid prodrugs of chlorambucil | Not specified | Enhanced lipophilicity for improved cellular uptake. |

| Liposomal formulations of ether lipid prodrugs | Not specified | Potential for improved drug delivery and pharmacokinetics. |

Treating brain tumors is particularly challenging due to the blood-brain barrier (BBB), which restricts the passage of many therapeutic agents. To overcome this, researchers have developed nanoparticles made from polyethylene (B3416737) glycol (PEG) and poly(trimethylene carbonate) (PTMC). PEGylation helps to prolong the circulation time of the nanoparticles in the bloodstream, while the lipophilic nature of PTMC can facilitate crossing the BBB. By encapsulating chlorambucil or its more lipophilic derivatives within these nanoparticles, it may be possible to deliver the drug to brain tumors more effectively. For instance, the synthesis of lipophilic ester derivatives of chlorambucil has been explored to increase brain uptake, with studies showing that the tertiary butyl ester of chlorambucil achieved and maintained high concentrations in the brain. nih.gov

Research Findings: Nanoparticles for Brain Targeting

| Nanoparticle/Derivative System | Target Cells/Model | Key Findings |

| Chlorambucil-tertiary butyl ester | Anesthetized rats | Maintained high levels in the brain despite declining plasma concentrations. nih.gov |

| PEG-Poly(trimethylene carbonate) Nanoparticles | Brain tumor models | Designed to cross the blood-brain barrier for targeted brain tumor therapy. |

Ether Lipid Prodrugs and Liposomal Formulations

Hybrid Molecules and Co-Prodrugs

The creation of hybrid molecules and co-prodrugs involves combining chlorambucil with other bioactive compounds to achieve synergistic effects or targeted delivery.

Honokiol-Chlorambucil Hybrids

Honokiol (B1673403), a natural product extracted from Magnolia species, is known to target the mitochondria of cancer cells and prevent metastasis. nih.govmdpi.com Researchers have synthesized hybrid compounds by linking honokiol with chlorambucil via an ester linkage. nih.gov One such co-prodrug, HN-CBL, was designed to leverage the cancer-cell-targeting ability of the honokiol skeleton. acs.org

Biological evaluations have shown that these hybrids can significantly enhance the antiproliferative activity against various human leukemic cell lines. acs.org For instance, the HN-CBL co-prodrug demonstrated potent inhibition of several cancer cell lines, particularly lymphocytic leukemia cells, while showing no observable cytotoxicity on normal cells. acs.orgacs.org This selective killing effect is a significant advantage. acs.org In vivo studies have further indicated that these hybrids can delay leukemia growth without causing noticeable physiological toxicity, suggesting a better therapeutic effect compared to chlorambucil alone. nih.gov The mechanism of action appears to involve the induction of apoptosis in leukemia cells. acs.org Computational docking and western blotting studies suggest that HN-CBL can bind to the STAT3 protein and downregulate its phosphorylation level, similar to honokiol. acs.org

Table 1: In Vitro Cytotoxicity of Honokiol-Chlorambucil Hybrid (HN-CBL)

| Cell Line | Cancer Type | IC50 (µM) of HN-CBL | IC50 (µM) of Chlorambucil | IC50 (µM) of Honokiol |

|---|---|---|---|---|

| CCRF-CEM | Lymphocytic Carcinoma | 1.09 | 6.73-25.90 | 10.60-23.76 |

| Jurkat | Lymphocytic Carcinoma | 1.15 | 6.73-25.90 | 10.60-23.76 |

| U937 | Human Leukemic | 1.29 | 6.73-25.90 | 10.60-23.76 |

| MV4-11 | Human Leukemic | 2.78 | 6.73-25.90 | 10.60-23.76 |

| K562 | Human Leukemic | 4.86 | 6.73-25.90 | 10.60-23.76 |

| A549 | Lung Cancer | 25.10 | >130 | >130 |

| HepG2 | Human Hepatoma | 24.50 | >130 | >130 |

Methionine-Chlorambucil Hybrids

Given that cancer cells often exhibit an increased uptake of amino acids like methionine, researchers have synthesized chlorambucil-methionine hybrids to enhance the drug's specificity and efficacy. bbrc.inbbrc.inhilarispublisher.com One such conjugate, Chlorambucil-Methionine-DTPA, was developed with the aim of targeted delivery to cancer cells. bbrc.in

Studies on breast cancer cell lines (MCF-7) and HT-29 cell lines have shown that these hybrids can exhibit a higher anticancer effect compared to chlorambucil alone. bbrc.inbbrc.in The binding of methionine to chlorambucil not only preserves but also enhances the drug's anticancer properties. bbrc.inbbrc.in The proposed mechanism for this enhanced effect is the increased uptake of the conjugate by cancer cells, which have a high demand for polyamine compounds and amino acids. bbrc.in In vitro biological studies have indicated that while the hybrid exhibits a similar anticancer effect to chlorambucil, it is less toxic, and its mode of action is through the induction of apoptosis. nih.govhilarispublisher.com

RAPTA Scaffold Conjugates

To create multifunctional anticancer agents, chlorambucil has been conjugated to the RAPTA (ruthenium(II)-arene PTA) scaffold, a pharmacophore known to coordinate with proteins. researchgate.netrsc.orgresearchgate.net This approach aims to combine the DNA alkylating properties of chlorambucil with the protein-targeting ability of RAPTA in a single molecule. researchgate.netrsc.orgresearchgate.net

Several chlorambucil-tethered RAPTA derivatives have been synthesized and evaluated for their cytotoxicity. researchgate.netrsc.org These complexes have shown cytotoxicity in the low to medium micromolar range against cell lines such as A2780, A2780cisR, and MCF7. worktribe.com Notably, in cisplatin-resistant A2780R cells, these functionalized RAPTA derivatives were generally more cytotoxic than chlorambucil alone or a mixture of chlorambucil and the parent RAPTA compound. researchgate.netrsc.orgresearchgate.net A proof-of-principle experiment has demonstrated the ability of a chlorambucil-RAPTA derivative to cross-link DNA and protein fragments. researchgate.netrsc.org

Four diruthenium trithiolato chlorambucil conjugates were also prepared and showed high cytotoxicity in the nanomolar range against human ovarian A2780 and A2780cisR cancer cell lines. researchgate.net These conjugates demonstrated selectivity towards A2780 cells when compared to non-cancerous HEK293 cells. researchgate.net

Table 2: Cytotoxicity of Chlorambucil-Functionalized RAPTA Complexes

| Cell Line | IC50 (µM) |

|---|---|

| A2780 | 8.3–45 |

| A2780cisR | 8.3–45 |

| MCF7 | 8.3–45 |

Source: worktribe.com

Phthalidyl Prodrugs and Chirality

The conversion of carboxylic acids into phthalidyl esters is a common prodrug strategy. researchgate.netresearchgate.netd-nb.info However, these esters are often produced as racemic mixtures, meaning they contain two enantiomers (mirror-image isomers) that can have different pharmacological effects. researchgate.netresearchgate.netd-nb.info To address this, chlorambucil has been modified into enantiopure phthalidyl prodrugs. researchgate.netresearchgate.netnih.gov

Research has shown that the chirality of the phthalidyl promoiety significantly influences the anticancer activity. researchgate.netresearchgate.netnih.gov In vivo bioactivity tests against B16F10 melanoma cells revealed that a specific chirality within the promoiety resulted in noticeably better pharmacological effects than the parent drug, the other enantiomer, and the racemic mixture. researchgate.netresearchgate.netnih.gov Preliminary bioactivity studies on HeLa cells also demonstrated that the two enantiomers of chlorambucil phthalidyl esters exhibit different anti-cancer activities. researchgate.netd-nb.infonih.gov Specifically, the (R)-enantiomer of the phthalidyl ester derivative showed better activity in inhibiting the growth of HeLa cells compared to the (S)-enantiomer, the racemic mixture, and unmodified chlorambucil. d-nb.infonih.gov This highlights the potential for developing more effective chiral prodrugs. researchgate.netresearchgate.netnih.gov

Thermoresponsive Derivatives

Thermoresponsive polymers, which undergo phase transitions in response to temperature changes, have been investigated as a means for targeted drug delivery. researchgate.netnih.gov By modifying chlorambucil with thermoresponsive elements, it is possible to create derivatives that are relatively inactive at normal body temperature (37°C) but become active at the slightly elevated temperatures found in tumor environments or induced by hyperthermia. researchgate.netepfl.ch

Researchers have synthesized chlorambucil derivatives with long fluorocarbon and hydrocarbon chains to alter the drug's mode of action and improve its specificity. mdpi.com These modifications can endow the compounds with thermoresponsive properties. researchgate.net For example, attaching thermomorphic perfluorinated appendages to chlorambucil has been shown to create temperature-sensitive drugs. rsc.org

One study reported the development of low molecular weight thermoactive chlorambucil-based drugs with fluorous chains that are selectively triggered by mild hyperthermia. epfl.ch In vitro studies showed that these compounds displayed promising cytotoxic activity against human ovarian carcinoma cells (A2780 and A2780 cisR) at temperatures between 37°C and 41.5°C. mdpi.com In vivo evaluations in mice with colorectal adenocarcinoma xenografts demonstrated that intraperitoneal injection of these derivatives followed by local hyperthermia (42°C) resulted in a synergistic tumor growth reduction. researchgate.net Specifically, a chlorambucil derivative in combination with hyperthermia led to a 79% reduction in tumor growth and significantly decreased the number of proliferating tumor cells. researchgate.net

Evaluation of Novel Derivatives

The evaluation of these novel chlorambucil derivatives involves a range of in vitro and in vivo studies to assess their efficacy and mechanism of action. In vitro cytotoxicity assays are commonly performed on various cancer cell lines to determine the concentration of the compound required to inhibit cell growth by 50% (IC50). nih.govworktribe.com These studies have consistently shown that many of the new derivatives exhibit enhanced cytotoxicity compared to the parent drug, particularly in drug-resistant cell lines. nih.govresearchgate.netrsc.org

Mechanistic studies often involve apoptosis assays to determine if the compounds induce programmed cell death. acs.orghilarispublisher.com Furthermore, techniques like molecular docking and western blotting are used to identify the molecular targets of these derivatives, such as the STAT3 protein in the case of honokiol-chlorambucil hybrids. acs.org For RAPTA conjugates, their ability to interact with both DNA and proteins is a key aspect of their evaluation. researchgate.netrsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Hael-chlorambucil |

| Chlorambucil |

| Honokiol |

| HN-CBL |

| Methionine |

| Chlorambucil-Methionine-DTPA |

| RAPTA |

| (R)-phthalidyl ester of chlorambucil |

| (S)-phthalidyl ester of chlorambucil |

| Diruthenium trithiolato chlorambucil conjugates |

Cytotoxicity Profiles in Various Cancer Cell Lines

The cytotoxic effects of this compound and its derivatives have been extensively studied across a variety of human cancer cell lines. These studies aim to determine the concentration at which these compounds inhibit cancer cell growth, often expressed as the half-maximal inhibitory concentration (IC50).

Notably, chlorambucil-platinum(IV) prodrugs have demonstrated significant potency. In a study involving HT29 colon cancer cells, all tested prodrugs showed greater potency than the parent compounds, cisplatin (B142131) and chlorambucil. mdpi.com Specifically, the prodrugs PtIV56CLB, PtIV5CLB, and PtIVPCLB were found to be 277-fold, 190-fold, and 114-fold more potent than cisplatin, respectively. mdpi.com Another study highlighted that chlorambucil-platinum(IV) prodrugs exhibited multi-mechanistic chemotherapeutic activity and were effective in both 2D and 3D spheroid viability assays. mdpi.com

Hybrid molecules incorporating chlorambucil have also shown promising results. For instance, chlorambucil-honokiol hybrids displayed higher antiproliferative activity against human leukemic cell lines compared to the individual parent drugs, with IC50 values ranging from 1.09–4.86 µM. nih.gov Importantly, this hybrid did not show cytotoxic effects against normal cell lines. nih.gov Similarly, chlorambucil-brefeldin hybrids were effective against multidrug-resistant cancer cells (Bel-7402/5-FU) and other human cancer cell lines, with some derivatives showing remarkable cytotoxicity in the low micromolar range. nih.gov

The conjugation of chlorambucil with other molecules has been a strategy to enhance its efficacy. Tyrosine-chlorambucil conjugates, designed to target the L-type amino acid transporter 1 (LAT1) overexpressed in many cancers, demonstrated increased intracellular uptake and greater cytotoxicity in MCF-7 human breast cancer cells compared to chlorambucil alone. mdpi.com Furthermore, chlorambucil derivatives conjugated with prasterone and pregnenolone (B344588) showed specificity towards the MDA-mb-468 breast adenocarcinoma cell line. core.ac.uk

The table below summarizes the cytotoxic activity of various chlorambucil derivatives in different cancer cell lines.

| Derivative/Prodrug | Cancer Cell Line(s) | Key Findings |

| Chlorambucil-platinum(IV) prodrugs (PtIV56CLB, PtIV5CLB, PtIVPCLB) | HT29 (colon) | Significantly more potent than cisplatin and chlorambucil. mdpi.com |

| Chlorambucil-honokiol hybrid | Human leukemic cell lines | Higher antiproliferative activity than parent drugs; no cytotoxicity to normal cells. nih.gov |

| Chlorambucil-brefeldin hybrids | Bel-7402, HL-60, PC-3, Bel-7402/5-FU (multidrug-resistant) | Remarkable cytotoxicity, particularly against multidrug-resistant strains. nih.gov |

| Tyrosine-chlorambucil conjugates | MCF-7 (breast) | Increased cellular uptake and cytotoxicity via LAT1 targeting. mdpi.com |

| Chlorambucil-prasterone/pregnenolone esters | MDA-mb-468 (breast adenocarcinoma) | Specific cytotoxicity towards this cell line. core.ac.uk |

| Fluorodeoxyglucose-chlorambucil conjugates (21a, 40a) | B16F0 (melanoma), CT-26 (colon) | Inhibited proliferation at micromolar concentrations. nih.gov |

| Chlorambucil-cyclic polyamides (27b) | LNCaP (prostate) | IC50 of 0.074 µM, showing potent cytotoxic effect. mdpi.com |

Mechanistic Investigations of Derivatives' Actions

The primary mechanism of action for chlorambucil and its derivatives is the alkylation of DNA, which disrupts DNA replication and transcription, ultimately leading to cell death. wikipedia.orgpharmacologyeducation.orgdrugbank.com Chlorambucil, as a bifunctional alkylating agent, forms covalent bonds with DNA bases, particularly the N7 position of guanine (B1146940). patsnap.comtaylorandfrancis.com This can lead to the formation of inter- and intrastrand cross-links in the DNA, preventing its separation for essential cellular processes. drugbank.compatsnap.com The resulting DNA damage triggers cell cycle arrest and apoptosis, often mediated by the p53 tumor suppressor protein. wikipedia.orgfda.gov

Derivatives of chlorambucil often retain this fundamental DNA-damaging capability while incorporating additional mechanisms to enhance their anticancer effects. For example, chlorambucil-platinum(IV) prodrugs not only alkylate DNA through the chlorambucil moiety but also exhibit platinum-based activity. mdpi.comresearchgate.net These prodrugs have been shown to induce changes in the microtubule cytoskeleton, specifically affecting actin and tubulin, and to generate reactive oxygen species (ROS), leading to reduced mitochondrial membrane potential. mdpi.com The cellular uptake of these platinum-based prodrugs is primarily through active transport. mdpi.com

The conjugation of chlorambucil to other molecules can alter its mechanism. For instance, tyrosine-chlorambucil conjugates are designed to be taken up by the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancer cells. mdpi.com This targeted delivery increases the intracellular concentration of the drug, leading to enhanced cytotoxicity. mdpi.com

Recent research has also uncovered a novel mechanism related to the programmed death-ligand 1 (PD-L1). Chlorambucil has been found to deplete tumor cell PD-L1 content, which can suppress tumor growth and improve antitumor immunity. nih.govbmj.com This effect is, in some cases, dependent on the presence of PD-L1 in the tumor cells and can involve transcriptional or post-translational mechanisms, such as promoting PD-L1 ubiquitination. nih.gov

In Vivo Antitumor Activity in Preclinical Models

The in vivo efficacy of chlorambucil derivatives has been evaluated in various preclinical animal models, demonstrating their potential to inhibit tumor growth.

Chlorambucil-honokiol hybrid compounds have shown promising results in vivo, inhibiting leukemia cell growth without causing physiological toxicity, suggesting a better therapeutic effect than chlorambucil alone. nih.gov Similarly, enantiopure phthalidyl prodrugs of chlorambucil exhibited noticeably better in vivo pharmacological effects against B16F10 melanoma cells compared to the parent drug. researchgate.net

Studies with fluorodeoxyglucose-coupled chlorambucil derivatives (compounds 21a and 40a) in mice bearing melanoma (B16F0) and colon carcinoma (CT-26) tumors showed promising antitumor activity. nih.gov These compounds demonstrated higher Log Cell Kill (LCK) values than the parent drug, indicating greater efficacy in killing cancer cells. nih.gov

The in vivo activity of chlorambucil has also been linked to its effects on PD-L1. In mouse models of ovarian cancer and melanoma, chlorambucil was found to control tumor growth in a manner dependent on the expression of PD-L1 by the tumor cells. nih.gov This effect was observed to be independent of the host's PD-L1 expression, highlighting a tumor-specific action. nih.gov

Furthermore, a study using a targeted chlorambucil-loaded nanolipid carrier for breast cancer in a 4T1 cell line mice model showed significant antitumor efficacy. pensoft.netpensoft.net The targeted formulation led to a marked increase in the tumor inhibition rate and a decrease in the tumor burden compared to the non-targeted formulation and free chlorambucil. researchgate.netpensoft.net

The table below provides a summary of the in vivo antitumor activity of selected chlorambucil derivatives.

| Derivative/Prodrug | Preclinical Model | Key Findings |

| Chlorambucil-honokiol hybrid | Leukemia model | Inhibited leukemia cell growth with no physiological toxicity. nih.gov |

| Enantiopure phthalidyl prodrugs | B16F10 melanoma | Better in vivo pharmacological effects than the parent drug. researchgate.net |

| Fluorodeoxyglucose-chlorambucil conjugates (21a, 40a) | B16F0 melanoma and CT-26 colon carcinoma mice | Promising antitumor activity with high Log Cell Kill values. nih.gov |

| Chlorambucil | ID8agg ovarian cancer and B16 melanoma mice | Controlled tumor growth in a tumor PD-L1-dependent manner. nih.gov |

| Targeted chlorambucil-loaded nanolipid carrier | 4T1 breast cancer mice model | Increased tumor inhibition rate and decreased tumor burden. pensoft.net |

Impact on Cancer Cell Stemness

Recent studies have indicated that chlorambucil and its derivatives can influence cancer cell stemness, a key factor in tumor recurrence and drug resistance.

One study found that chlorambucil-mediated depletion of tumor cell PD-L1 phenocopied the effects of genetic PD-L1 depletion, which included a reduction in the content of tumor-initiating cells. nih.gov This suggests that by targeting PD-L1, chlorambucil may be able to reduce the population of cancer stem cells.

Furthermore, platinum(IV) prodrugs containing species derived from BBI608, a known cancer stem cell (CSC) inhibitor, have been developed. researchgate.net One such derivative, compound 15, was shown to suppress cancer cell stemness more effectively than BBI608 itself and was able to overcome cisplatin resistance. researchgate.net The mechanism of this derivative involves enhanced intracellular accumulation, leading to DNA damage, ROS generation, and activation of the mitochondrial apoptosis pathway. researchgate.net

These findings suggest that the development of chlorambucil derivatives that specifically target cancer stem cells could be a promising strategy to overcome drug resistance and improve long-term treatment outcomes.

Influence on Immunogenicity and Immune Cell Response

Chlorambucil and its derivatives can modulate the immune system's response to cancer. A significant finding is that chlorambucil can induce immunogenic cell death (ICD) in a tumor PD-L1-dependent manner in certain cancers. nih.govbmj.com ICD is a form of cell death that stimulates an antitumor immune response. researchgate.net

The depletion of tumor cell PD-L1 by chlorambucil has been shown to improve antitumor immunity, and this effect can be mediated by natural killer (NK) cells. nih.govbmj.com In preclinical models, chlorambucil rendered tumors that were previously unresponsive to anti-PD-L1 therapy sensitive to the treatment, an effect that was dependent on NK cells. nih.govbmj.com

Furthermore, some platinum(IV) complexes containing diclofenac (B195802) ligands have been shown to induce hallmarks of immunogenic cell death in cancer cells. acs.org While not directly this compound, this highlights a broader strategy of combining cytotoxic agents with immunomodulatory molecules. The induction of ICD can lead to an increased presentation of tumor antigens, potentially sensitizing the tumor to killing by cytotoxic T lymphocytes and other immune cells. frontiersin.orgfrontiersin.org

The ability of certain chemotherapies to enhance the efficacy of cytotoxic immune effectors has been observed clinically, where patients previously treated with chemotherapy showed a better response to subsequent immunotherapy. frontiersin.org The development of chlorambucil derivatives that can effectively induce an immune response against the tumor represents a promising avenue for future cancer therapies.

Preclinical Research Models and Methodologies

In Vitro Cellular Models

In vitro cellular models are fundamental in the preclinical evaluation of "Hael-chlorambucil," providing critical insights into its mechanisms of action, cytotoxicity, and selectivity across a range of human cell lines. These models allow for controlled, reproducible experiments that form the basis for further preclinical and clinical development.

Research has demonstrated that this compound is particularly effective against cancer cells with deficiencies in the BRCA1 and BRCA2 genes, which are crucial for homologous recombination, a key DNA repair pathway. embopress.orgnih.gov This specific toxicity suggests a synthetic lethal interaction, where the combination of this compound-induced DNA damage and the cell's inherent repair defect leads to cell death.

A key finding is the compound's ability to overcome resistance to other established anticancer agents. embopress.orgnih.gov Studies have shown that this compound can effectively eliminate BRCA1/2-deficient cells that have developed resistance to both cisplatin (B142131), a platinum-based chemotherapy agent, and olaparib (B1684210), a PARP inhibitor. embopress.orgnih.govnih.gov For instance, in cellular models where BRCA1-deficient cells became resistant to olaparib due to the loss of 53BP1, sensitivity to this compound was retained. embopress.org Similarly, BRCA1-deficient cells with inactivated REV7, another factor in olaparib resistance, were still effectively targeted by this compound. nih.gov

The mechanism of action appears to involve the induction of DNA double-strand breaks during replication, a process similar to that of cisplatin. embopress.orgnih.gov The cellular sensitivity to both this compound and cisplatin is influenced by proteins such as ATR, FANCD2, and the SNM1A nuclease. embopress.orgnih.gov

The cytotoxic and growth-inhibitory effects of this compound have been evaluated in human glioma cell lines, specifically SF767 and U87-MG. researchgate.netplos.orgnih.gov In these studies, the compound's efficacy was quantified by determining the half-maximal inhibitory concentration (IC50) for cell growth and the median lethal dose (LD50) for cytotoxicity.

For the SF767 glioma cell line, the IC50 was determined to be 114 μM, and the LD50 after 48 hours of exposure was 270 μM. researchgate.netplos.orgnih.gov In the U87-MG glioma cell line, the IC50 was 96 μM, and the LD50 at 48 hours was 390 μM. researchgate.netplos.orgnih.gov These findings indicate that this compound can inhibit the growth and induce cell death in these glioma cell lines at micromolar concentrations. The cytotoxic effects were observed to increase with both concentration and duration of exposure, with minimal cytotoxicity at 4 hours, which increased significantly by 24 and 48 hours. nih.gov

| Cell Line | IC50 (μM) | LD50 (48h) (μM) |

|---|---|---|

| SF767 | 114 | 270 |

| U87-MG | 96 | 390 |

This compound has long been a standard treatment for Chronic Lymphocytic Leukemia (CLL), and its effects on CLL cells have been extensively studied in vitro. mdpi.comnih.gov The primary mechanism of action in CLL cells is the induction of apoptosis, or programmed cell death. nih.govnih.govresearchgate.net

In vitro studies have shown that exposing CLL cells to this compound leads to a significant increase in apoptosis compared to untreated cells. nih.gov This effect is characterized by DNA fragmentation, a hallmark of apoptosis. nih.gov Furthermore, this compound-treated CLL cells are more readily engulfed by macrophages in vitro, suggesting a mechanism for their clearance in vivo. nih.gov The induction of apoptosis by this compound in CLL cells appears to be linked to the clinical efficacy of the drug. nih.gov

Research has also explored the relationship between in vitro cytotoxicity and clinical response in CLL patients. In one study, the in vitro drug-induced cytotoxicity of this compound in freshly isolated CLL cells was assessed using the MTT assay. The results showed that patients who achieved a complete or partial response to high-dose this compound therapy had a lower median LD50 value for the compound in vitro compared to non-responders, suggesting that in vitro sensitivity may predict clinical outcome.

The anti-angiogenic potential of this compound has been investigated using various endothelial cell lines, including human microvascular endothelial cells (HMVECs) and endothelial colony-forming cells (ECFCs). researchgate.netplos.orgnih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.